6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide
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Overview
Description
6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromohexyl group attached to the naphthyridine core, making it a valuable molecule for various scientific and industrial applications .
Preparation Methods
The synthesis of 6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be achieved through various synthetic routes involving pyridine derivatives.
Quaternization: The final step involves the quaternization of the naphthyridine core with a suitable alkylating agent, resulting in the formation of the desired compound.
Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide can be compared with other similar compounds, such as:
6-(6-Chlorohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium chloride: This compound has a chlorohexyl group instead of a bromohexyl group, which may result in different reactivity and biological activity.
6-(6-Iodohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium iodide:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
512179-43-0 |
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Molecular Formula |
C18H22Br2N2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
6-(6-bromohexyl)-5H-benzo[h][1,6]naphthyridin-1-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-15-8-7-12-20-18(15)16-9-3-4-10-17(16)21;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChI Key |
OCEDJOSWEYUHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N1CCCCCCBr)[NH+]=CC=C2.[Br-] |
Origin of Product |
United States |
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